Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Molecular Formula: C₁₁H₁₂ClN₃O₃
Molar Mass: 269.68 g/mol .
This compound features a pyrrolo[2,3-d]pyrimidine core with the following substituents:
- 4-Chloro: Enhances electrophilicity and influences intermolecular interactions.
- 2,7-Dimethyl: Affects steric bulk and lipophilicity.
- Ethyl Ester at Position 6: Modifies solubility and metabolic stability.
Synthetic routes for related compounds involve Hantzsch-type cyclizations or condensations under reflux conditions . Safety data indicate flammability, aquatic toxicity, and health hazards (e.g., skin/eye irritation) .
Properties
Molecular Formula |
C11H12ClN3O3 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
ethyl 4-chloro-5-hydroxy-2,7-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H12ClN3O3/c1-4-18-11(17)7-8(16)6-9(12)13-5(2)14-10(6)15(7)3/h16H,4H2,1-3H3 |
InChI Key |
WTBCUDASAURCRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)N=C(N=C2Cl)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Conversion to this compound: The final step involves chlorination and esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Pyrrolo[2,3-d]Pyrimidine Derivatives
- CAS 1192711-71-9 : Methyl ester at position 6 instead of ethyl, reducing steric hindrance. Molecular weight: 255.67 g/mol .
- CAS 1987286-78-1 : Phenylsulfonyl group at position 7, increasing molecular weight (403.82 g/mol) and altering electronic properties .
(b) Thieno[2,3-d]Pyrimidine Derivatives
- Ethyl 5-Methyl-4-(4-Chlorophenylamino)thieno[2,3-d]Pyrimidine-6-Carboxylate (14c): Thiophene fusion enhances π-conjugation. Melting point: 174–176°C .
- Ethyl 4-(1H-Benzo[d]Imidazol-5-Ylamino)-5-Methyl-Thieno[2,3-d]Pyrimidine-6-Carboxylate (14a): Bulky benzimidazole substituent increases melting point (250–251°C) .
(c) Pyrido[2,3-d]Pyrimidine Derivatives
- Compound 22a (Ethyl 1,7-Dimethyl-5-(3-Nitrophenyl)-2,4-Dioxo Analogue) : Nitro group introduces strong electron-withdrawing effects. Melting point: 175–176°C .
- Ethyl 8-Benzyl-5-Hydroxy-7-Oxo-2-Phenyl Analogue : Dihydro structure reduces aromaticity. CAS: 76377-80-5 .
(d) Chromeno[2,3-d]Pyrimidine Derivatives
Substituent Effects on Physical and Chemical Properties
Biological Activity
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1269117-94-3) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, characterized by its unique structure that includes a chloro group, hydroxyl group, and dimethyl substitutions. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO with a molecular weight of 269.68 g/mol. Its structure contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities primarily through its interactions with various kinases involved in cell signaling pathways. The compound's ability to selectively bind to specific kinases suggests potential applications in cancer therapy and other diseases related to aberrant kinase activity.
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial for cell proliferation and survival. This inhibition can lead to altered signaling pathways that are implicated in cancer progression.
- Selective Binding : Studies have demonstrated that this compound binds selectively to certain targets, which is critical for its therapeutic efficacy.
Case Studies and Experimental Data
- In vitro Studies : In various in vitro experiments, derivatives of pyrrolo[2,3-d]pyrimidines have shown promising results in inhibiting cancer cell lines by targeting specific kinases. For instance, studies indicated that the compound could effectively reduce cell viability in certain cancer types by disrupting kinase activity.
- Pharmacokinetics : The pharmacokinetic profile of the compound was assessed in animal models. It exhibited favorable oral bioavailability (31.8%) and clearance rates (82.7 ± 1.97 mL/h/kg), indicating its potential for systemic administration without significant toxicity at high doses (up to 2000 mg/kg) .
Comparative Analysis with Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Chloro and hydroxyl groups; dimethyl substitutions | Kinase inhibition leading to reduced cell proliferation |
| Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | No hydroxyl or methyl groups | Limited activity compared to the target compound |
| Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | Hydroxyl group present; no chloro or methyl groups | Moderate activity; less effective than target compound |
This table illustrates the unique aspects of this compound within its chemical family.
Future Directions in Research
Ongoing research aims to further elucidate the exact mechanisms through which this compound exerts its biological effects. Investigations into its structure–activity relationships (SAR) may lead to the development of more potent derivatives with enhanced selectivity and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
